molecular formula C20H14N4O4 B186483 2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline CAS No. 143334-83-2

2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline

Cat. No.: B186483
CAS No.: 143334-83-2
M. Wt: 374.3 g/mol
InChI Key: JVKIXVZIUPLZQK-UHFFFAOYSA-N
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Description

2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline is a complex organic compound characterized by the presence of nitrophenyl groups and an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline typically involves the reaction of 3-nitroaniline with isoindoline derivatives. One common method includes the use of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent, which reacts with primary amines such as 3-nitroaniline . The reaction conditions often involve heating and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoindoline derivatives depending on the reagents used.

Scientific Research Applications

2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in various binding interactions, while the isoindoline core provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline core but differ in the functional groups attached.

    Indole derivatives: These compounds have a similar aromatic structure but differ in the specific substituents and their positions.

Uniqueness

2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N,2-bis(3-nitrophenyl)-3H-isoindol-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-23(26)17-8-3-6-15(11-17)21-20-19-10-2-1-5-14(19)13-22(20)16-7-4-9-18(12-16)24(27)28/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKIXVZIUPLZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC(=CC=C3)[N+](=O)[O-])N1C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327452
Record name 2-{3-nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143334-83-2
Record name 2-{3-nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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